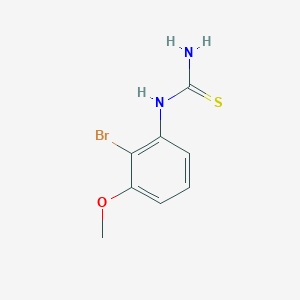
(2-Bromo-3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-methoxyphenyl)thiourea is an organosulfur compound with a molecular formula of C8H9BrN2OS. This compound is a derivative of thiourea, where the phenyl ring is substituted with bromine and methoxy groups at the 2 and 3 positions, respectively. Thiourea derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-methoxyphenyl)thiourea typically involves the reaction of 2-bromo-3-methoxyaniline with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfenic, sulfinic, or sulfonic acids.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Condensation Reagents: Such as aldehydes or ketones for condensation reactions.
Major Products:
Substituted Derivatives: Formed from substitution reactions.
Oxidized Products: Such as sulfenic, sulfinic, or sulfonic acids.
Imines or Schiff Bases: Formed from condensation reactions.
Applications De Recherche Scientifique
(2-Bromo-3-methoxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of dyes, photographic chemicals, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Thiourea: The parent compound with a similar structure but without the bromine and methoxy substitutions.
(2-Bromo-3-methoxyphenyl)urea: A similar compound where the sulfur atom is replaced by an oxygen atom.
(2-Bromo-3-methoxyphenyl)thiophene: A related compound with a thiophene ring instead of the phenyl ring.
Uniqueness: (2-Bromo-3-methoxyphenyl)thiourea is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the thiourea moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2-bromo-3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c1-12-6-4-2-3-5(7(6)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXXIHLPDSLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2532167.png)
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)
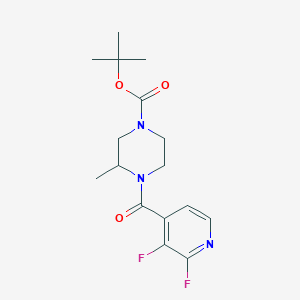
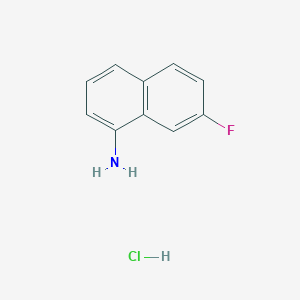
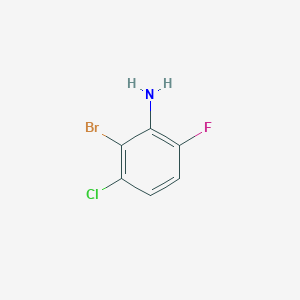
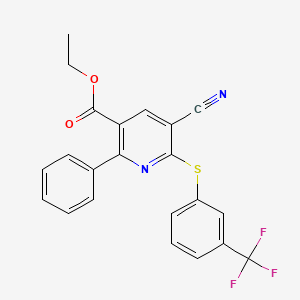
![N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2532177.png)
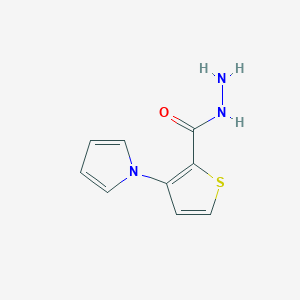
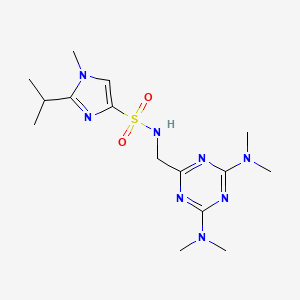
![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)
